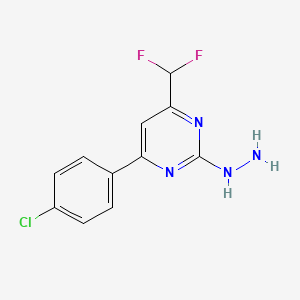
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide, commonly known as DMBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. DMBA belongs to a class of compounds known as pyrrolidines, which have been shown to exhibit antitumor activity in various cancer cell lines.
作用机制
DMBA exerts its antitumor activity by inhibiting the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, DMBA prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
DMBA has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and ultimately causing DNA damage and cell death. DMBA has also been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival.
实验室实验的优点和局限性
One of the main advantages of DMBA is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. DMBA is a highly reactive compound and can be difficult to handle, requiring specialized equipment and techniques. Additionally, its toxicity and potential side effects must be carefully considered when using it in lab experiments.
未来方向
There are several directions for future research on DMBA. One area of interest is the development of more efficient and cost-effective synthesis methods for DMBA. Another area of research is the identification of new targets and signaling pathways that are affected by DMBA, which could lead to the development of new cancer therapies. Additionally, more studies are needed to fully understand the potential side effects and toxicity of DMBA, as well as its long-term effects on normal cells.
合成方法
DMBA can be synthesized using a multistep process that involves the reaction of 2,5-pyrrolidinedione with 2-methoxy-4-methylsulfanylbutylamine in the presence of acetic anhydride. The resulting product is then purified using chromatography techniques to obtain DMBA in its pure form.
科学研究应用
DMBA has been extensively studied for its potential application in cancer research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. DMBA works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in these cells.
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-18-9(5-6-19-2)7-13-10(15)8-14-11(16)3-4-12(14)17/h9H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCZPAMRAAQCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CN1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

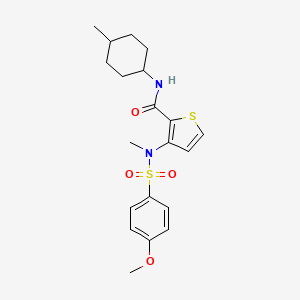
![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)
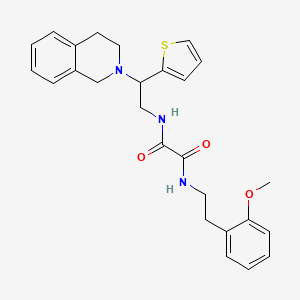
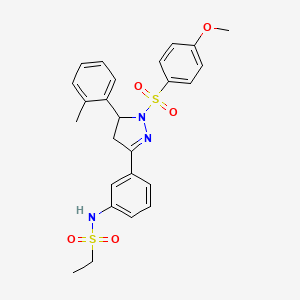
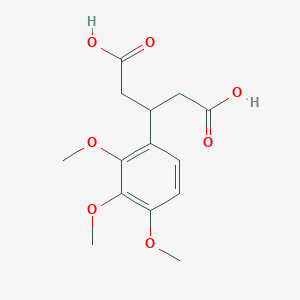
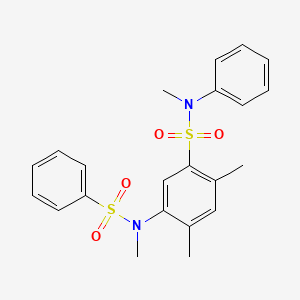
![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)
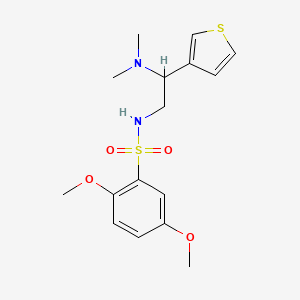
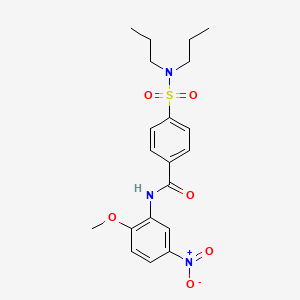
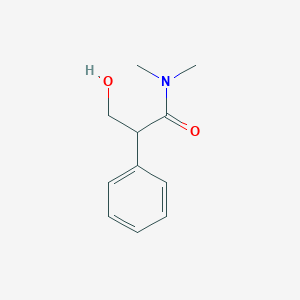
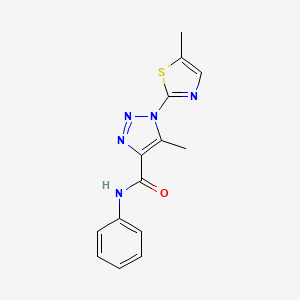
![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)
